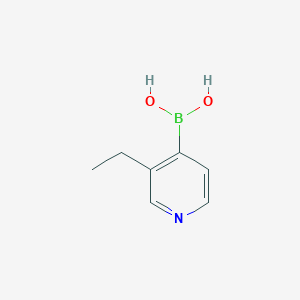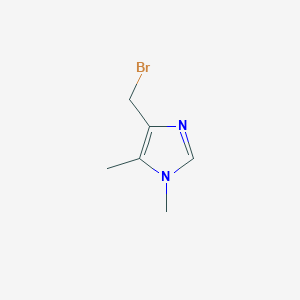
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This specific compound features a bromomethyl group attached to the fourth position of the imidazole ring, with two methyl groups at the first and fifth positions. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole typically involves the bromination of 1,5-dimethylimidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 1,5-dimethylimidazole.
Oxidation: Oxidized imidazole derivatives.
Reduction: 1,5-dimethylimidazole.
Applications De Recherche Scientifique
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential use in developing antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction leads to the formation of covalent bonds with various biological targets, including enzymes and receptors. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool in modifying biological molecules and studying their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole
- 4-(Iodomethyl)-1,5-dimethyl-1H-imidazole
- 4-(Hydroxymethyl)-1,5-dimethyl-1H-imidazole
Uniqueness
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole is unique due to the bromine atom’s reactivity, which allows for a wide range of chemical transformations. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications .
Propriétés
Formule moléculaire |
C6H9BrN2 |
|---|---|
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
4-(bromomethyl)-1,5-dimethylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3 |
Clé InChI |
CTFZJRJDYDMGBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


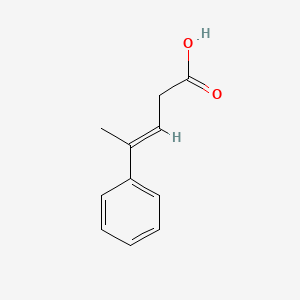
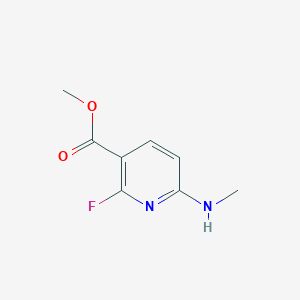
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
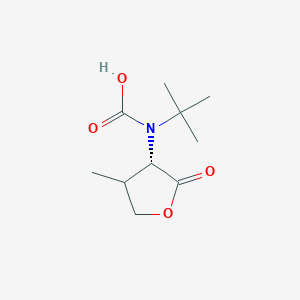
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
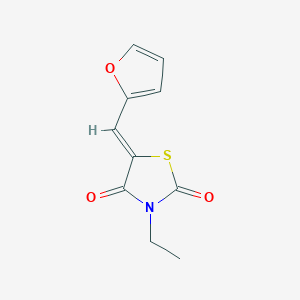
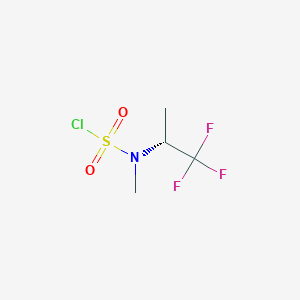
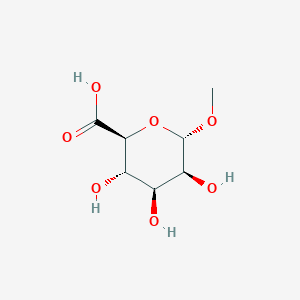
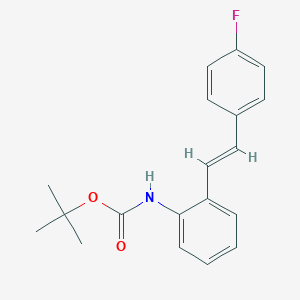
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
